1-benzoyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one
CAS No.: 67307-54-4
Cat. No.: VC17308891
Molecular Formula: C17H14N2O2
Molecular Weight: 278.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67307-54-4 |
|---|---|
| Molecular Formula | C17H14N2O2 |
| Molecular Weight | 278.30 g/mol |
| IUPAC Name | 1-benzoyl-5-methyl-2-phenylpyrazol-3-one |
| Standard InChI | InChI=1S/C17H14N2O2/c1-13-12-16(20)19(15-10-6-3-7-11-15)18(13)17(21)14-8-4-2-5-9-14/h2-12H,1H3 |
| Standard InChI Key | HYVVRRUGJGJMDZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)N(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Physical Properties
Structural Characteristics
1-Benzoyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one belongs to the pyrazolone family, featuring a five-membered ring with two nitrogen atoms at positions 1 and 2. The benzoyl group (C₆H₅CO-) is attached to position 4, while a methyl group occupies position 5 and a phenyl ring is bonded to position 2 . The IUPAC name reflects this substitution pattern, and the SMILES notation (Cc1[nH]n(c(=O)c1C(=O)c1ccccc1)c1ccccc1) further clarifies the connectivity .
Physicochemical Data
Key physical properties are summarized below:
The compound’s relatively high logP value indicates significant hydrophobicity, which influences its solubility and pharmacokinetic behavior .
Synthesis and Reaction Chemistry
Synthetic Routes
The compound is typically synthesized via a two-step protocol:
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Pyrazolone Formation: Cyclization of 3-nitrophenylhydrazine with ethyl acetoacetate (EAA) under reflux in ethanol yields 5-methyl-2-(3-nitrophenyl)-1,2-dihydropyrazol-3-one .
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Benzoylation: The pyrazolone intermediate reacts with benzoyl chloride in dioxane in the presence of calcium hydroxide (Ca(OH)₂) as a base. The reaction proceeds via nucleophilic acyl substitution, affording the title compound in 76% yield .
The synthetic pathway can be represented as:
Reaction Optimization
Key parameters influencing yield include:
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Solvent Choice: Dioxane outperforms polar aprotic solvents due to better solubility of intermediates .
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Temperature: Reflux conditions (80–100°C) are critical for complete benzoylation .
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Stoichiometry: A 2:1 molar ratio of benzoyl chloride to pyrazolone minimizes side reactions .
Structural and Tautomeric Behavior
Tautomerism in Solution and Solid State
The compound exhibits keto-enol tautomerism, existing predominantly as the 1H-pyrazol-3-ol form in nonpolar solvents (e.g., CDCl₃) and as monomers in DMSO-d₆ . X-ray crystallography confirms dimerization via intermolecular hydrogen bonds in the solid state (Figure 1) :
Spectroscopic Evidence
1H NMR (CDCl₃):
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δ 12.16 (br s, 1H, OH)
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δ 7.67 (d, J = 2.6 Hz, 1H, pyrazole H-5)
13C NMR (CDCl₃):
15N NMR:
The downfield shift of the OH proton (δ 12.16) and the absence of NH signals confirm the enolic form in CDCl₃ .
Biological Activity and Applications
| Derivative Substituent | Zone of Inhibition (mm) |
|---|---|
| 4-Fluorophenyl | 19–21 (vs. S. aureus, E. coli) |
| 3-Chlorophenyl | 17–22 (vs. P. aeruginosa) |
| Parent Compound (Analog) | Comparable to ciprofloxacin |
Mechanistically, the benzoyl group enhances membrane permeability, while the pyrazole core disrupts microbial enzymatic processes .
Industrial Applications
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